molecular formula C16H10F2 B11868577 1-Fluoro-3-(4-fluorophenyl)naphthalene

1-Fluoro-3-(4-fluorophenyl)naphthalene

Cat. No.: B11868577
M. Wt: 240.25 g/mol
InChI Key: SQOJENJTHCWQJG-UHFFFAOYSA-N
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Description

1-Fluoro-3-(4-fluorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of fluorine atoms attached to both the naphthalene ring and the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(4-fluorophenyl)naphthalene can be synthesized through a series of chemical reactions involving the introduction of fluorine atoms into the naphthalene and phenyl rings. One common method involves the use of fluorinating agents such as Selectfluor. The synthesis typically starts with the preparation of 1-fluoronaphthalene, which is then subjected to further reactions to introduce the fluorophenyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(4-fluorophenyl)naphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Organic solvents like dichloromethane, toluene.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups into the aromatic rings .

Scientific Research Applications

1-Fluoro-3-(4-fluorophenyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-fluoro-3-(4-fluorophenyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes .

Comparison with Similar Compounds

    1-Fluoronaphthalene: A simpler fluorinated naphthalene derivative.

    4-Fluorobiphenyl: Another fluorinated aromatic compound with a similar structure.

Uniqueness: 1-Fluoro-3-(4-fluorophenyl)naphthalene is unique due to the presence of fluorine atoms on both the naphthalene and phenyl rings, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Properties

Molecular Formula

C16H10F2

Molecular Weight

240.25 g/mol

IUPAC Name

1-fluoro-3-(4-fluorophenyl)naphthalene

InChI

InChI=1S/C16H10F2/c17-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)16(18)10-13/h1-10H

InChI Key

SQOJENJTHCWQJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=C(C=C3)F

Origin of Product

United States

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